molecular formula C31H25N5O8 B016130 [(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 66048-53-1

[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B016130
CAS No.: 66048-53-1
M. Wt: 595.6 g/mol
InChI Key: WZRBAVDJTYIQBI-VHENIMGFSA-N
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Description

2',3',5'-Tri-O-benzoyl Guanosine is a crucial protected intermediate in the synthetic organic chemistry of nucleosides and nucleotides. Its primary research application lies in the synthesis of complex, biologically significant molecules, particularly disaccharide nucleosides found in transfer RNA (tRNA) . These modified nucleosides, such as 2'-O-ribosylguanosine-5''-phosphate, are natural minor components of tRNA and play a key functional role in the initiation of protein biosynthesis . In synthetic pathways, the benzoyl groups protect the hydroxyl functions of the ribose sugar during glycosylation reactions, such as the condensation with a peracylated ribofuranose in the presence of a Lewis acid like tin chloride (SnCl₄) . This enables the selective formation of a disaccharide nucleoside, which can be further elaborated through deprotection and phosphorylation steps to produce the final 5''-phosphorylated target . The compound thus serves as an essential starting material for constructing oligonucleotides incorporating these unique modifications, facilitating studies on tRNA function and nucleic acid metabolism . Furthermore, protected nucleosides like this one are fundamental building blocks in the development of nucleoside-based therapeutics and in the chemical synthesis of oligonucleotides via the phosphoramidite approach .

Properties

CAS No.

66048-53-1

Molecular Formula

C31H25N5O8

Molecular Weight

595.6 g/mol

IUPAC Name

[(2R,3S,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23+,24+,27-/m1/s1

InChI Key

WZRBAVDJTYIQBI-VHENIMGFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Synonyms

Guanosine, 2’,3’,5’-tribenzoate

Origin of Product

United States

Advanced Synthetic Methodologies for 2 ,3 ,5 Tri O Benzoyl Guanosine

Precursor Compounds and Initial Glycosylation Reactions

The construction of the guanosine (B1672433) framework, the precursor to its benzoylated derivative, relies on the precise connection of a purine (B94841) base with a ribose sugar. This initial step is fundamental to the entire synthetic route.

Comparative Analysis of Ribosylation Methodologies

The choice of ribosylation (glycosylation) method is pivotal for the successful synthesis of guanosine and its derivatives, impacting yield, stereoselectivity, and substrate scope. A comparison of common methodologies highlights their respective strengths and weaknesses.

Methodology Description Catalyst/Promoter Advantages Disadvantages
Vorbrüggen Glycosylation Reaction between a silylated nucleobase and an acylated ribose.Lewis Acids (e.g., SnCl₄, TMSOTf)High β-selectivity due to neighboring group participation. Broadly applicable. beilstein-journals.orgRequires silylation of the base; catalyst can be harsh.
Enzymatic Synthesis Use of enzymes like Purine Nucleoside Phosphorylase (PNP) to form the glycosidic bond. acs.orgPurine Nucleoside Phosphorylase (PNP)High stereoselectivity (β-anomer). acs.org Environmentally friendly (mild conditions).Enzyme specificity can limit substrate scope.
Metal-Catalyzed Glycosylation Employs transition metal catalysts to activate glycosyl donors.FeCl₃, Pd-XantphosCan achieve high stereoselectivity without neighboring group participation. nih.govnih.govCatalyst and ligand optimization can be complex. nih.gov
Fusion Reaction Direct heating of a nucleobase with a protected sugar in the presence of an acid catalyst.p-Toluenesulfonic acidSimple procedure, avoids silylation.Often results in a mixture of anomers (α and β) and requires careful separation.

Regioselective Benzoylation and Hydroxyl Protection Strategies

Once the guanosine core is established, the next crucial phase is the protection of the hydroxyl groups on the ribose moiety. Regioselective benzoylation ensures that the 2', 3', and 5' positions are capped, allowing for subsequent chemical transformations on the guanine (B1146940) base without affecting the sugar part.

Optimization of Acylation Conditions for Selective O-Benzoylation

The direct and selective benzoylation of the three hydroxyl groups of guanosine requires careful optimization of reaction conditions to achieve high yields and avoid unwanted side reactions, such as N-benzoylation on the guanine base. The standard procedure involves treating guanosine with an excess of benzoyl chloride in a suitable solvent, typically pyridine. google.com Pyridine acts as both a solvent and a base to neutralize the hydrochloric acid generated during the reaction.

The reaction temperature and time are critical parameters. While some procedures are conducted at room temperature overnight, others may employ cooling to control the reaction's exothermicity and improve selectivity. google.com The amount of benzoyl chloride is also a key variable; a significant excess is often used to ensure complete benzoylation of all three hydroxyl groups. acs.org After the reaction, the mixture is typically quenched with water, and the product is extracted and purified, often through co-evaporation with toluene (B28343) to remove residual pyridine. google.com

Role of Catalyst Systems in Benzoylation Efficiency

To improve the efficiency and selectivity of benzoylation reactions, various catalyst systems have been explored. These catalysts can accelerate the reaction, allowing for milder conditions and potentially reducing the amount of acylating agent required.

4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst. beilstein-journals.orgmdpi.com It functions as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with benzoyl chloride, which is then more readily attacked by the hydroxyl groups of the ribose. Even catalytic amounts of DMAP can significantly enhance the rate of benzoylation.

Organobase catalysts, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have also been developed for regioselective benzoylation, particularly for selectively protecting primary hydroxyl groups. mdpi.com While the goal in synthesizing 2',3',5'-Tri-O-benzoyl Guanosine is perbenzoylation, the principles of catalytic acylation are relevant for optimizing the process. Studies have shown that the choice of catalyst and acylating agent (e.g., 1-benzoylimidazole instead of benzoyl chloride) can offer new strategies for protecting hydroxyl groups under metal-free conditions. mdpi.com

N-Protection Strategies for the Guanine Heterocycle during Ribose Benzoylation

During the synthesis of nucleoside analogues like 2',3',5'-Tri-O-benzoyl Guanosine, the guanine base contains reactive sites—specifically the exocyclic N2-amino group and the N1-imino proton—that can compete with the ribose hydroxyl groups for the benzoylating agent. umich.edu To ensure that benzoylation occurs exclusively at the 2', 3', and 5' hydroxyl positions of the ribose sugar, these nucleophilic sites on the guanine heterocycle must be temporarily blocked using protecting groups. umich.eduorganic-chemistry.org

The choice of a suitable N-protecting group is governed by several factors: it must be easy to introduce, stable under the benzoylation conditions, and readily removable at the end of the synthesis without affecting the newly installed benzoyl esters. umich.edu Acyl-type protecting groups are widely used for this purpose. umich.edu

Common N-protection strategies include:

Acyl Groups: Simple acyl groups like acetyl (Ac) and benzoyl (Bz) are frequently employed to protect the exocyclic amino group. libretexts.org The isobutyryl (iBu) group is another common choice, often used to cap the N2-position. nih.gov These groups are typically installed using the corresponding acid anhydride (B1165640) or acid chloride and are removed under basic conditions, such as with ammonia (B1221849) or methylamine (B109427). libretexts.orgrsc.org

Carbamates: The diphenylcarbamoyl group has been used to protect the O6-position of the guanine lactam system, preventing side reactions at this site. umich.edu

Combined Strategies: In some synthetic routes, a combination of protecting groups may be used. For instance, the O6 position can be protected with groups like 2-nitrophenyl or tert-butyldiphenylsilyl, while the N2 position is acylated. rsc.org This dual protection ensures high selectivity during subsequent reactions. rsc.org

Table 1: Common N-Protecting Groups for Guanine

Protecting GroupAbbreviationTypical Reagent for InstallationRemoval ConditionsReference
IsobutyryliBuIsobutyric anhydrideBasic (e.g., aqueous ammonia) nih.gov
BenzoylBzBenzoyl chlorideBasic (e.g., aqueous/ethanolic ammonia) libretexts.orgnih.gov
AcetylAcAcetic anhydrideBasic (e.g., aqueous ammonia) libretexts.orgnih.gov
DiphenylcarbamoylDPCDiphenylcarbamoyl chlorideBasic hydrolysis umich.edu

Analytical Methodologies for Synthetic Progress and Product Purity Assessment

A suite of analytical techniques is indispensable for monitoring the synthesis of 2',3',5'-Tri-O-benzoyl Guanosine, elucidating its structure, and confirming its purity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of 2',3',5'-Tri-O-benzoyl Guanosine. Both ¹H and ¹³C NMR are used to verify that the benzoyl groups are correctly attached to the ribose moiety and that the core nucleoside structure is intact. scienceopen.comnih.gov

In the ¹H NMR spectrum, the successful benzoylation is confirmed by the appearance of complex multiplets in the aromatic region (typically δ 7.3–8.2 ppm), corresponding to the protons of the three benzoyl groups. scienceopen.com The signals for the ribose protons (H-1' to H-5') appear at characteristic chemical shifts, and their coupling patterns can be used to confirm the ribose ring conformation. rsc.org The absence of signals for the 2', 3', and 5' hydroxyl protons further confirms the completion of the reaction.

The ¹³C NMR spectrum provides complementary information. The presence of carbonyl carbons from the benzoyl ester groups is indicated by signals in the δ 165–167 ppm range. researchgate.net The distinct signals for the ribose and guanine carbons can be fully assigned using two-dimensional NMR techniques like HSQC and HMBC. scienceopen.commdpi.com

Table 2: Representative ¹H NMR Spectral Data for 2',3',5'-Tri-O-benzoyl Guanosine Moiety

ProtonTypical Chemical Shift (δ, ppm)DescriptionReference
H-8 (Guanine)~7.9–8.1Singlet, aromatic proton on the heterocycle scienceopen.com
H-1' (Ribose)~6.0–6.3Doublet, anomeric proton scienceopen.com
H-2', H-3', H-4' (Ribose)~4.5–5.9Multiplets, shifted downfield due to benzoyl groups scienceopen.com
H-5', H-5'' (Ribose)~4.4–4.8Multiplets scienceopen.com
Benzoyl Protons~7.3–8.2Multiplets, aromatic protons of the protecting groups scienceopen.comresearchgate.net
NH, NH₂ (Guanine)~6.5, ~10.8Broad singlets, exchangeable with D₂O chemicalbook.comchemicalbook.com

Table 3: Representative ¹³C NMR Spectral Data for 2',3',5'-Tri-O-benzoyl Guanosine Moiety

CarbonTypical Chemical Shift (δ, ppm)DescriptionReference
C=O (Benzoyl)~165–167Carbonyl carbons of the ester groups researchgate.net
C-6 (Guanine)~157Carbonyl carbon in the guanine ring massbank.eu
C-2, C-4, C-8 (Guanine)~137–154Quaternary and CH carbons in the guanine ring scienceopen.commassbank.eu
Benzoyl Aromatic~128–134Aromatic carbons of the benzoyl groups researchgate.netresearchgate.net
C-1' (Ribose)~86Anomeric carbon massbank.eu
C-2', C-3', C-4' (Ribose)~70–80Ribose ring carbons attached to benzoyl groups researchgate.net
C-5' (Ribose)~63Exocyclic ribose carbon massbank.eu

Utilization of Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a critical technique used to confirm the successful synthesis of 2',3',5'-Tri-O-benzoyl Guanosine by verifying its molecular weight. The chemical formula for the compound is C₃₁H₂₅N₅O₈, which corresponds to a molecular weight of 595.56 g/mol . biosynth.com

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, as it minimizes fragmentation and typically shows a prominent molecular ion peak. mdpi.comscielo.org.mx The expected mass-to-charge ratio (m/z) would be for the protonated molecule [M+H]⁺ at approximately 596.56, or for adducts with sodium [M+Na]⁺ at approximately 618.54 or potassium [M+K]⁺ at approximately 634.51. researchgate.netnih.govnih.gov The observation of these specific m/z values provides strong evidence for the formation of the target compound. mdpi.com

Chromatographic Techniques for Reaction Monitoring and Purification (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, Column Chromatography)

Chromatographic methods are essential throughout the synthesis of 2',3',5'-Tri-O-benzoyl Guanosine for both monitoring the reaction progress and for purifying the final product. scienceopen.comwiley-vch.de

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of the benzoylation reaction in real-time. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of dichloromethane (B109758) and methanol), one can visualize the consumption of the starting material (guanosine) and the formation of the product. scienceopen.com The product, being more nonpolar due to the benzoyl groups, will have a higher retention factor (Rf) value than the highly polar starting material. scienceopen.com

Column Chromatography: This is the primary technique for the purification of 2',3',5'-Tri-O-benzoyl Guanosine on a preparative scale. mdpi.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. scienceopen.comwiley-vch.de A solvent system, or eluent, is then passed through the column. Often, a gradient elution is employed, starting with a less polar solvent and gradually increasing the polarity (e.g., a gradient of methanol (B129727) in dichloromethane). scienceopen.com This allows for the separation of the desired product from unreacted starting materials and any side products, which will elute at different times. Fractions are collected and analyzed by TLC to identify those containing the pure product. wiley-vch.de

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used primarily for final purity assessment and can also be used for purification. nih.gov For analysis, reverse-phase HPLC is common, where a nonpolar stationary phase is used with a polar mobile phase. For guanosine-containing compounds, ion-pair reverse-phase HPLC can also be effective. nih.gov The purity of the 2',3',5'-Tri-O-benzoyl Guanosine is determined by integrating the area of its peak in the chromatogram relative to the total area of all peaks.

Table 4: Typical Chromatographic Methods and Conditions

TechniqueStationary PhaseTypical Mobile Phase (Eluent)PurposeReference
Thin-Layer Chromatography (TLC)Silica Gel F254Dichloromethane/Methanol (e.g., 9:1 v/v)Reaction monitoring scienceopen.com
Column ChromatographySilica Gel 60Gradient of Methanol (0-3%) in DichloromethanePreparative purification scienceopen.comwiley-vch.de
High-Performance Liquid Chromatography (HPLC)C18 (Reverse-Phase)Gradient of Acetonitrile in water/bufferPurity analysis nih.gov
High-Performance Thin-Layer Chromatography (HPTLC)Amino (NH2) F254sMethanol/Water with 0.2 M NaClAnalysis of guanosine derivatives sigmaaldrich.com

Chemical Reactivity and Derivatization of 2 ,3 ,5 Tri O Benzoyl Guanosine

Selective Deprotection Strategies of Benzoyl Groups

The removal of benzoyl groups from the sugar moiety is a fundamental transformation in the path to synthesizing the final oligonucleotide or nucleoside analog. The choice of deprotection strategy depends on the stability of other functional groups within the molecule and the desired outcome, whether it be complete or partial deprotection.

While benzoyl esters are classically considered base-labile, their removal can also be effected under acidic conditions. However, this method is less common for nucleosides like guanosine (B1672433) due to the acid-lability of the N-glycosidic bond, which can lead to depurination—the cleavage of the bond between the guanine (B1146940) base and the ribose sugar. oup.com The stability of the N⁶-benzoyl protecting group on deoxyadenosine, for instance, has been compared favorably against other protecting groups under acidic conditions used for detritylation. oup.com Specific acidic reagents like hydrogen bromide in acetic acid (HBr-AcOH) are known to cleave benzoyl groups, but this can lead to complex reaction mixtures when other sensitive functionalities are present. nih.gov Therefore, acid-mediated deprotection is generally avoided in guanosine chemistry unless the conditions are carefully controlled or the desired product is not a nucleoside.

Nucleophilic cleavage is the most prevalent and efficient method for the deprotection of benzoyl esters in nucleoside chemistry. This process involves the attack of a nucleophile on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to release the deprotected hydroxyl group and a benzoyl derivative of the nucleophile. Common reagents include ammonia (B1221849), primary amines like methylamine (B109427), hydrazine, and alkoxides like sodium methoxide (B1231860). researchgate.netnih.gov

The choice of nucleophile and reaction conditions allows for tuning of the deprotection rate and selectivity. nih.govresearchgate.net For example, aqueous methylamine is known to cleave benzoyl groups very rapidly. nih.govresearchgate.net Ethanolic ammonia offers high selectivity, allowing for the removal of more labile protecting groups while leaving standard benzoyl groups largely intact under controlled conditions. nih.govresearchgate.net A solution of ammonia in methanol (B129727) is also a widely used and effective reagent for this purpose. researchgate.netresearchgate.net

Hydrazine is another powerful nucleophile for benzoyl group removal, although its high reactivity requires careful consideration of other functional groups in the substrate. nih.govnih.gov Sodium methoxide in methanol is a strong base and an effective reagent for transesterification, rapidly cleaving benzoyl esters to yield the free nucleoside and methyl benzoate. researchgate.netnih.gov This method is particularly useful when a fast and complete deprotection is required. nih.gov

Table 1: Comparison of Nucleophilic Reagents for Benzoyl Deprotection

Reagent Typical Conditions Characteristics Citations
Ammonia (in Methanol or Ethanol/Water) Methanolic ammonia, room temp. or 60 °C; Ethanolic ammonia Effective and widely used. Ethanolic ammonia can offer selectivity between different acyl protecting groups. researchgate.netnih.govresearchgate.netresearchgate.net
Methylamine (aqueous) Aqueous methylamine, room temp. Very fast cleavage of all standard acyl protecting groups. nih.govresearchgate.net
Sodium Methoxide NaOMe in Methanol/DCM Strong base, provides rapid and complete deprotection via transesterification. researchgate.netnih.gov
Hydrazine Hydrazine in a suitable solvent Potent nucleophile, but its high reactivity may affect other functional groups. nih.govnih.gov
Ethanolamine (B43304) Organocatalyst system with acetic acid in MeOH Can be used in organomediated systems for selective cleavage under neutral conditions. nih.gov

Achieving regioselective deprotection to unmask a single hydroxyl group while others remain protected is a significant challenge in carbohydrate and nucleoside chemistry. rsc.org In the context of 2',3',5'-tri-O-benzoyl guanosine, the selective removal of the 2'-O-benzoyl group is of particular interest for the synthesis of certain modified RNA structures. The relative reactivity of the 2', 3', and 5' positions is influenced by steric and electronic factors. The 5'-hydroxyl is primary and generally the most reactive, while the 2' and 3' are secondary hydroxyls.

While direct regioselective debenzoylation is challenging, alternative strategies often involve the use of orthogonal protecting group schemes from the outset. For example, a synthetic route might involve the selective protection of the 3' and 5' hydroxyls with a group that can be removed under conditions that leave the 2'-O-benzoyl group intact, or vice-versa. nih.gov Another approach involves the regioselective opening of a cyclic protecting group, such as a 3',5'-O-di(t-butyl)silanediyl group, to allow for selective protection of the 2'-hydroxyl. nih.gov While studies on the partial debenzoylation of a per-benzoylated guanosine are not extensively detailed, the principles of regioselectivity in carbohydrate chemistry suggest that subtle differences in reaction conditions or the use of specific enzymatic or catalytic systems could potentially favor deprotection at one position over another. rsc.org

Phosphorylation and Phosphitylation Reactions for Oligonucleotide Precursors

The conversion of a protected nucleoside like 2',3',5'-tri-O-benzoyl guanosine into a reactive phosphorus-containing species is the cornerstone of modern oligonucleotide synthesis. This transformation prepares the nucleoside to be coupled to the growing oligonucleotide chain. The two most prominent methods for this are the phosphoramidite (B1245037) and H-phosphonate approaches.

The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis due to its high efficiency and reliability. chemrxiv.org The synthesis of a guanosine phosphoramidite from a protected precursor involves the reaction of the free 3'-hydroxyl group (after selective deprotection of a 5'-O-protecting group like DMTr) with a phosphitylating agent.

A common phosphitylating reagent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.gov The reaction is typically carried out in an anhydrous aprotic solvent like methylene (B1212753) chloride or THF, in the presence of a weak base activator such as N-methylimidazole or pyridinium (B92312) trifluoroacetate (B77799) to neutralize the HCl generated. nih.govnih.gov The resulting 2',5'-di-O-benzoyl-guanosine-3'-O-(N,N-diisopropyl)(β-cyanoethyl)phosphoramidite is a stable, yet reactive, building block ready for use in the synthesizer. nih.gov The benzoyl groups on the 2' and 5' hydroxyls, along with a protecting group on the exocyclic amine of guanine, prevent side reactions during the synthesis cycles. nih.gov

The H-phosphonate method offers an alternative route for forming the internucleotide phosphodiester linkage. glenresearch.comumich.edu This approach involves the coupling of a nucleoside H-phosphonate monoester with the 5'-hydroxyl of a support-bound nucleoside. umich.edu The key intermediate, a nucleoside 3'-H-phosphonate, can be prepared from the corresponding protected nucleoside. researchgate.net

The coupling reaction is activated by a condensing agent such as pivaloyl chloride or adamantoyl chloride. umich.edu A major advantage of the H-phosphonate chemistry is that the resulting H-phosphonate diester linkage is stable to the conditions of the synthesis cycle and does not require an oxidation step after each coupling. glenresearch.com Instead, a single oxidation step, typically using an iodine solution, is performed at the very end of the chain assembly to convert all the H-phosphonate linkages to the natural phosphodiester backbone. glenresearch.comumich.edu This methodology is also highly versatile, as the H-phosphonate intermediate can be converted into various backbone-modified analogs, such as phosphorothioates or phosphoramidates, by using an appropriate sulfurizing or aminating agent in the final step. glenresearch.comnih.govnih.gov

Table 2: Key Phosphorus Reagents in Oligonucleotide Synthesis

Reagent/Method Purpose Key Features Citations
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite Phosphitylation Forms stable phosphoramidite monomers for automated synthesis; requires activation. nih.govnih.gov
Nucleoside H-phosphonate Monomer for H-phosphonate synthesis Stable monomers; coupling forms an H-phosphonate diester linkage. glenresearch.comumich.edunih.gov
Pivaloyl Chloride Activating agent Used to condense nucleoside H-phosphonates with hydroxyl groups. umich.edu
Iodine (in Pyridine/Water) Oxidation Converts all internucleoside H-phosphonate linkages to phosphodiesters simultaneously at the end of synthesis. glenresearch.comumich.edu

Investigation of Diverse Phosphorylating Agents and Reaction Conditions

Phosphorylation is a critical derivatization for nucleosides, as their monophosphate and triphosphate forms are essential for biological activity and as monomers for nucleic acid synthesis. The direct phosphorylation of 2',3',5'-Tri-O-benzoyl Guanosine is challenging due to the protection of all three hydroxyl groups on the ribose moiety. Therefore, any phosphorylation strategy must commence with the selective deprotection of the desired hydroxyl group, most commonly the 5'-hydroxyl, to make it available for reaction.

Once the 5'-hydroxyl group is liberated, several phosphorylating agents and conditions can be investigated. The choice of agent often depends on the desired final product (monophosphate, diphosphate, triphosphate, or analogue).

Common chemical phosphorylation methods that could be applied to a selectively deprotected guanosine derivative include:

Phosphorus oxychloride (POCl₃): A widely used reagent for the synthesis of nucleoside 5'-monophosphates. The reaction is typically carried out in a trialkyl phosphate (B84403) solvent.

H-Phosphonate Chemistry: This approach involves the activation of a nucleoside H-phosphonate monoester, followed by oxidation or sulfurization. It offers a pathway to nucleoside 5'-phosphorothioates and other analogues and can be highly diastereoselective. acs.org For instance, the cyclization of a nucleoside-3'-H-phosphonate monoester followed by sulfurization is a known method for producing cyclic phosphorothioates. acs.orgacs.org

Thiophosphoryl Chloride (PSCl₃): Used for the synthesis of thiophosphate derivatives. For example, guanosine 5'-monothiophosphate (GMPS) has been synthesized from 2',3'-isopropylidene-guanosine using thiophosphoryl chloride. researchgate.net This highlights a strategy where differential protection (isopropylidene vs. benzoyl) allows for regioselective reaction.

Enzymatic Phosphorylation: While primarily used for unprotected nucleosides, enzymatic methods offer high selectivity and mild reaction conditions. However, the bulky benzoyl groups on the substrate might hinder enzyme recognition and catalytic efficiency.

The table below summarizes various phosphorylating agents and their typical application in nucleoside chemistry, which could be adapted for a suitably deprotected derivative of 2',3',5'-Tri-O-benzoyl Guanosine.

Phosphorylating Agent/MethodTypical ProductKey Reaction ConditionsReference
Phosphorus oxychloride (POCl₃)Nucleoside 5'-MonophosphateTrialkyl phosphate solvent (e.g., trimethyl phosphate), low temperature researchgate.net
Diphenyl H-phosphonate (DPP)Nucleoside H-phosphonate monoesterPyridine solvent, followed by hydrolysis acs.org
Thiophosphoryl chloride (PSCl₃)Nucleoside 5'-MonothiophosphatePyridine solvent, often with a protected nucleoside (e.g., 2',3'-isopropylidene) researchgate.net
H-Phosphonate Cyclization/SulfurizationCyclic PhosphorothioateActivation with a coupling agent, followed by a sulfur source (e.g., elemental sulfur) acs.orgacs.org

It is crucial to note that unwanted phosphorylation of the guanine nucleobase can be a competing side reaction, although this is often more problematic during the synthesis of oligonucleotides. researchgate.net For many phosphorylation reactions, protection of the exocyclic amino group of guanine, for example by acylation, is a prerequisite for high-yield synthesis. researchgate.net

Other Functionalization and Coupling Reactions

Beyond phosphorylation, 2',3',5'-Tri-O-benzoyl Guanosine and its precursors are valuable intermediates in a variety of other functionalization and coupling reactions to generate novel nucleoside analogues.

N-Glycosylation Coupling:

The synthesis of 2',3',5'-Tri-O-benzoyl Guanosine itself is a cornerstone coupling reaction. The Vorbrüggen glycosylation is a common method, where a silylated nucleobase is coupled with a protected and activated sugar derivative. In this context, a silylated guanine derivative is reacted with an activated ribose species like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. researchgate.net The reaction is typically catalyzed by a Lewis acid, such as tin(IV) chloride (SnCl₄) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net The conditions can be optimized to favor the formation of the desired β-anomer.

The table below outlines representative conditions for the N-glycosylation reaction to form benzoylated ribonucleosides. researchgate.net

Catalyst SystemSilylating AgentSolvent/ConditionsYield (%)
NP/SnCl₄HMDSReflux45
NP/SnCl₄BSAReflux30

NP: Natural Phosphate; HMDS: Hexamethyldisilazane; BSA: N,O-Bis(trimethylsilyl)acetamide.

Click Chemistry and Triazole Formation:

The protected ribose moiety can serve as a scaffold for creating more complex nucleoside analogues via click chemistry. A key precursor, 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl azide, can be synthesized and subsequently coupled with terminal alkynes. For example, its cycloaddition with a propargylated quinazolinone using a copper(I) catalyst under microwave conditions yields a 1,2,3-triazole-linked quinazolinone nucleoside analogue in high yield. nih.gov This demonstrates the utility of the benzoylated ribose unit in constructing elaborate molecular architectures through highly efficient and selective coupling reactions. nih.gov

Functionalization of the Guanine Base:

While the benzoyl groups protect the ribose, the guanine base remains available for functionalization, although its reactivity can be influenced by the bulky protecting groups.

N²-Acylation: The exocyclic amino group (N²) of guanine can be selectively functionalized. Transient silylation of the O⁶ and amino groups of guanosine has been shown to facilitate facile N-acylation with reagents like acetyl chloride or phenoxyacetyl chloride, yielding N-protected derivatives suitable for RNA synthesis. researchgate.net

N²-Alkylation: Introduction of alkyl tethers at the N² position of guanine is another important modification. This has been used to synthesize phosphoramidites containing thiopropyl tethers, enabling site-specific cross-linking of DNA or RNA to proteins. nih.gov

These reactions highlight the versatility of protected guanosine derivatives as platforms for creating a diverse range of functionalized molecules for chemical biology, diagnostics, and therapeutic development.

Applications in Oligonucleotide Synthesis and Nucleic Acid Chemistry

Role as a Monomeric Unit in Solid-Phase Oligonucleotide Synthesis

In the automated solid-phase synthesis of RNA, monomeric building blocks, known as phosphoramidites, are sequentially added to a growing oligonucleotide chain attached to a solid support. atdbio.comresearchgate.net The synthesis of these phosphoramidite (B1245037) monomers requires extensive protection of the nucleoside's functional groups. While modern RNA synthesis often employs a 5'-O-dimethoxytrityl (DMT) group for acid-labile deprotection and a 2'-O-tert-butyldimethylsilyl (TBDMS) group, the principles of hydroxyl protection established with benzoyl esters remain relevant. 2',3',5'-Tri-O-benzoyl Guanosine (B1672433) serves as a key precursor for creating the appropriately protected guanosine synthons needed for these processes. ias.ac.in

The phosphoramidite method is the gold standard for modern oligonucleotide synthesis. atdbio.com It involves a four-step cycle: deblocking, coupling, capping, and oxidation. nih.gov The building blocks for this process are nucleoside phosphoramidites, which are typically protected at the 5'-hydroxyl (with a DMT group), the 2'-hydroxyl (for ribonucleosides), and the exocyclic amino group of the nucleobase. atdbio.comnih.gov

2',3',5'-Tri-O-benzoyl Guanosine can be converted into the necessary phosphoramidite building blocks. For instance, selective removal of the 5'-benzoyl group, followed by introduction of a DMT group and subsequent phosphitylation at the 3'-hydroxyl, would generate a synthon for synthesis in the 5' to 3' direction. google.com More commonly, N-protected guanosine is used as the starting material, and the ribose hydroxyls are selectively protected to yield the standard 3'-phosphoramidite needed for synthesis in the conventional 3' to 5' direction. nih.gov

In the older phosphotriester method, a protected nucleotide block (a phosphodiester) is coupled with a protected nucleoside. ias.ac.in N,O-protected ribo-3'-O-phosphates, suitable as precursors for this method, can be synthesized from appropriately protected nucleosides, demonstrating the versatility of benzoyl-protected intermediates in various oligomerization strategies. ias.ac.in

The choice of protecting groups for the nucleobase is critical for preventing side reactions and ensuring high coupling efficiency during oligonucleotide synthesis. umich.edu For guanosine, the exocyclic N2-amino group is typically protected with groups like isobutyryl (iBu) or dimethylformamidine (dmf). umich.eduglenresearch.com The benzoyl (Bz) group has also been used for protecting the amino groups of adenine (B156593) and cytosine. umich.eduglenresearch.com

The electron-withdrawing nature of acyl protecting groups like benzoyl can influence the reactivity of the nucleoside. nih.gov While primarily used for the base, the benzoyl groups on the ribose moiety in 2',3',5'-Tri-O-benzoyl Guanosine also exert an electronic effect, impacting the reactivity of other positions. The presence of these bulky and electron-withdrawing groups enhances solubility in organic solvents and protects the hydroxyl groups from undesired reactions during the multi-step synthesis process. springernature.com

Table 1: Comparison of Common N-Protecting Groups for Guanosine in Oligonucleotide Synthesis
Protecting GroupAbbreviationCleavage ConditionsKey Characteristics
IsobutyryliBuConcentrated aqueous ammonia (B1221849)Standard, widely used group for guanine (B1146940) protection in phosphoramidite synthesis. umich.edu
DimethylformamidinedmfMild ammonia or AMA (Ammonia/Methylamine)More labile than iBu, allowing for faster deprotection. glenresearch.com
PhenoxyacetylPACVery mild conditions (e.g., anhydrous K₂CO₃ in methanol)Allows for the synthesis of base-sensitive oligonucleotides; more labile than iBu.
BenzoylBzConcentrated aqueous ammoniaStandard protection for adenosine (B11128) and cytidine; its electron-withdrawing nature can influence reactivity. umich.eduglenresearch.com

Synthesis of Modified Nucleosides and Nucleotides

2',3',5'-Tri-O-benzoyl Guanosine is a valuable starting material for the synthesis of a wide array of modified nucleosides. By protecting the ribose hydroxyls, chemists can perform selective modifications on the purine (B94841) base or introduce functionalities at specific positions of the sugar ring after selective deprotection. These modified nucleosides are indispensable tools in medicinal chemistry and molecular biology.

Disaccharide nucleosides, such as 2'-O-ribosylribonucleosides, are an important class of natural compounds. Their synthesis can be achieved using benzoylated sugar donors. A key synthetic strategy involves the condensation of N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid like tin tetrachloride (SnCl₄). researchgate.net This reaction stereospecifically forms the desired β-glycosidic linkage at the 2'-hydroxyl position. The benzoyl groups can then be selectively removed using reagents like ethanolamine (B43304) to yield the final 2'-O-ribosylribonucleoside. researchgate.net

Table 2: Synthesis of 2'-O-β-D-ribofuranosyl Nucleosides
Starting NucleosideGlycosyl DonorCatalyst/ConditionsYieldReference
3',5'-O-TIPDSi-N-protected ribonucleosides1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSnCl₄, 1,2-dichloroethane, 0°C74-82% researchgate.net

The modification of the sugar moiety or the nucleobase can lead to nucleoside analogs with significant therapeutic potential. nih.gov

2'-C-Methyl Derivatives : Analogs such as 2'-C-methylguanosine have shown potent activity against the Hepatitis C virus (HCV) polymerase. nih.govnih.gov The synthesis of these compounds often starts from guanosine, requiring protection of the sugar hydroxyls and the exocyclic amine to allow for the multi-step chemical modifications needed to introduce the methyl group at the 2'-position of the ribose ring. nih.govnih.gov

L-Nucleosides : The enantiomers of natural nucleosides, known as L-nucleosides, are important therapeutic agents because they are often resistant to degradation by cellular enzymes. The synthesis of L-guanosine and its derivatives, such as 2'-deoxy-L-guanosine, requires starting from L-sugars (like L-ribose) and coupling them with a protected guanine base, or performing an inversion of stereochemistry on a D-nucleoside precursor. acs.org These complex syntheses rely on protecting group strategies similar to those used for D-nucleosides, where benzoyl groups can be employed to protect the sugar hydroxyls.

N-Bridgehead Analogs : The synthesis of complex heterocyclic systems, including N-bridgehead structures fused to the purine ring system, represents an advanced area of nucleoside analog chemistry. rsc.org Creating these intricate architectures on a guanosine scaffold would necessitate robust and orthogonal protection of the ribose hydroxyls, for which benzoylation is a classic and effective method.

Table 3: Examples of Synthesized Guanosine Analogs and Their Applications
Analog TypeSpecific ExamplePotential ApplicationReference
2'-C-Methyl Purine Nucleosides2'-C-methyl-2-amino-6-substituted purine nucleosidesAnti-HCV agents nih.govnih.gov
Pyrazolo[3,4-d]pyrimidine Nucleosides3-Bromo-6-amino-1-β-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4(5H)-oneImmunotherapeutic agents nih.gov
L-Nucleosides2'-Deoxy-L-guanosineChemotherapeutic agents acs.org

Isotopically labeled nucleosides are crucial for detailed biochemical and biophysical studies, including NMR spectroscopy and X-ray crystallography. The synthesis of these probes often requires the introduction of isotopes like ¹³C, ¹⁵N, or selenium at specific positions within the nucleoside. For example, the synthesis of 2'-methylseleno-guanosine (2'-SeCH₃-G) has been developed to aid in the phase problem of RNA X-ray crystallography. nih.gov The synthesis of such labeled compounds is a multi-step process that starts from a standard nucleoside. Protecting the ribose hydroxyls with groups like acetyl or benzoyl is a necessary step to allow for the chemical reactions that introduce the isotopic label or the probe moiety, followed by phosphorylation to generate the triphosphate for enzymatic incorporation into RNA. nih.gov The use of 2',3',5'-Tri-O-benzoyl Guanosine as a stable, protected intermediate facilitates these complex synthetic routes, ensuring that modifications occur only at the desired position.

Chemical Synthesis of Specific RNA Sequences (e.g., Components of Transfer RNA)

The chemical synthesis of specific RNA sequences, such as the components of transfer RNA (tRNA), is a cornerstone of nucleic acid chemistry, enabling detailed studies of their structure, function, and therapeutic potential. The use of protecting groups is fundamental to this process, preventing unwanted side reactions at reactive sites on the nucleobases and the ribose sugar. While 2',3',5'-Tri-O-benzoyl Guanosine, with all its hydroxyl groups and the exocyclic amine protected by benzoyl groups, represents a fully protected guanosine monomer, its direct application in modern solid-phase RNA synthesis is limited. Instead, a more nuanced and strategic application of benzoyl protection, primarily at the exocyclic amine of guanine (N2-benzoyl), is a standard and critical aspect of contemporary RNA synthesis.

The synthesis of RNA is inherently more complex than that of DNA due to the presence of the 2'-hydroxyl group on the ribose sugar. This group must be protected during the synthesis and then efficiently removed without causing cleavage or isomerization of the phosphodiester backbone. Early efforts in oligonucleotide synthesis were often conducted in solution, which were laborious and time-consuming. In these historical contexts, peracylated nucleosides, including those with benzoyl groups on the sugar, were explored. However, the development of solid-phase synthesis, particularly the phosphoramidite method, revolutionized the field and shifted the preference towards protecting group strategies that offered greater efficiency and milder deprotection conditions.

In modern automated solid-phase RNA synthesis, the strategy involves the sequential addition of 5'-O-dimethoxytrityl (DMTr) and 2'-O-protected nucleoside-3'-O-phosphoramidites to a growing chain attached to a solid support. The N2-benzoyl group on guanosine is favored for its stability during the synthesis cycles and its reliable removal during the final deprotection step.

The synthesis of specific, functionally important RNA sequences, such as the anticodon loop of a tRNA, exemplifies the power of chemical synthesis. For instance, the synthesis of a heptamer sequence related to the anticodon loop of an initiator tRNA from yellow lupine has been achieved using a phosphotriester block synthesis approach. nih.gov This highlights the capability to chemically construct specific fragments of larger RNA molecules, which can then be used for detailed biophysical and biochemical studies.

Table 1: Half-lives (t1/2) for the Deprotection of N-Acyl Groups from Deoxyadenosine and Deoxyguanosine under Various Conditions

Protecting GroupNucleosideDeprotection Conditions and Half-life (h)
Aqueous Ammonia (25%)Aqueous Methylamine (B109427) (40%)Ethanolic Ammonia
Benzoyl (Bz)dA2.00.1>48
Benzoyl (Bz)dG1.50.1~24
Acetyl (Ac)dC0.5<0.1~12
Phenoxyacetyl (PAC)dA0.2<0.10.5
isobutyryl (iBu)dG1.00.1~18
Data compiled from studies on deprotection kinetics. nih.govresearchgate.net

The building blocks for RNA synthesis are the appropriately protected ribonucleoside phosphoramidites. The choice of the 2'-hydroxyl protecting group is a key consideration, with tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM) being among the most common. The use of benzoyl protection is typically confined to the nucleobase.

Table 2: Common Protecting Groups for Guanosine in Solid-Phase RNA Synthesis

PositionProtecting GroupPurpose
5'-OHDimethoxytrityl (DMTr)Transient protection, removed at the start of each coupling cycle.
2'-OHtert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyloxymethyl (TOM)Stable throughout synthesis, removed during final deprotection.
Exocyclic Amine (N2)Benzoyl (Bz) or isobutyryl (iBu)Stable throughout synthesis, removed during final deprotection.
3'-Positionβ-Cyanoethyl phosphoramiditeActivated for coupling to the 5'-OH of the growing chain.

The synthesis of tRNA fragments and other specific RNA sequences relies on the efficient and high-fidelity assembly of these protected monomers. While 2',3',5'-Tri-O-benzoyl Guanosine is not a direct player in this modern approach, the strategic use of its constituent protecting group, benzoyl, on the guanine base remains a critical element for the successful chemical synthesis of complex RNA molecules. glenresearch.com The historical exploration of fully benzoylated nucleosides paved the way for the development of the highly refined and orthogonal protecting group strategies that are employed today. researchgate.netrsc.org

Conformational Analysis and Supramolecular Interactions of Benzoylated Guanosine Systems

Conformational Preferences of the Glycosidic Bond (Syn/Anti Orientation of the Guanine (B1146940) Base)

In the solid state, studies on related acylated guanosine (B1672433) derivatives, such as 2',3',5'-tri-O-acetylguanosine, have shown a preference for the syn conformation. This preference is often stabilized by an intramolecular hydrogen bond between the N3 of the guanine base and the 5'-hydroxyl group of the ribose. However, in the case of 2',3',5'-Tri-O-benzoyl Guanosine, the bulky benzoyl groups can introduce significant steric hindrance, influencing this equilibrium. Solution-state NMR studies on similar benzoylated nucleosides suggest that while the syn conformation may still be present, the energetic barrier to rotation around the glycosidic bond is relatively low, allowing for a dynamic equilibrium between the syn and anti forms. The specific preference in 2',3',5'-Tri-O-benzoyl Guanosine is a balance between the steric demands of the benzoyl groups and potential intramolecular interactions.

Analysis of Ribofuranose Ring Pucker Conformations (e.g., C3'-endo, C2'-exo)

The conformation of the five-membered ribofuranose ring, known as its pucker, is another key structural feature of nucleosides. The ring is not planar and typically adopts one of two major puckering modes: C2'-endo (North) or C3'-endo (South). In the C2'-endo conformation, the C2' atom is displaced on the same side of the furanose ring as the C5' atom and the base, while in the C3'-endo conformation, the C3' atom is displaced on that same side.

For 2',3',5'-Tri-O-benzoyl Guanosine, the large benzoyl groups at the 2' and 3' positions significantly influence the ribose pucker. X-ray crystallographic data of related acylated guanosine derivatives often reveal a C3'-endo pucker. This conformation helps to minimize the steric clash between the bulky acyl groups. Solution-state NMR studies, however, often indicate a dynamic equilibrium between the C2'-endo and C3'-endo conformations, with the presence of the benzoyl groups typically shifting the equilibrium towards the C3'-endo form. The exact puckering conformation is a result of the interplay between the steric hindrance of the benzoyl groups and the electronic effects within the ribose ring.

Structural Determination via X-ray Crystallography and Solution-State NMR Spectroscopy

The precise three-dimensional structure of 2',3',5'-Tri-O-benzoyl Guanosine and its conformational dynamics are elucidated using a combination of X-ray crystallography and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

Solution-State NMR Spectroscopy: NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), provides insights into the structure and dynamics of the molecule in solution. NOESY experiments can be used to determine through-space proximities between protons, which helps to define the glycosidic bond orientation. The coupling constants (J-values) between protons on the ribose ring, obtained from 1H NMR spectra, are used to determine the preferred ribose pucker conformation. The dynamic nature of the molecule in solution can also be inferred from NMR data.

Technique Information Obtained State
X-ray CrystallographyPrecise atomic coordinates, bond lengths, bond angles, torsion angles, solid-state conformation.Solid
Solution-State NMRGlycosidic bond orientation (syn/anti), ribose pucker (endo/exo), conformational dynamics.Solution

Principles of Self-Assembly in Guanosine Derivatives and Related Supramolecular Systems

Guanosine and its derivatives are well-known for their ability to self-assemble into highly ordered supramolecular structures, driven primarily by hydrogen bonding.

A hallmark of guanosine self-assembly is the formation of G-quartets. A G-quartet is a planar structure composed of four guanine bases arranged in a square, held together by Hoogsteen hydrogen bonds. These G-quartets can then stack on top of each other to form a G-quadruplex, a helical structure stabilized by the coordination of a central cation (e.g., K+, Na+).

While the bulky benzoyl groups in 2',3',5'-Tri-O-benzoyl Guanosine might sterically hinder the formation of canonical G-quadruplexes, the fundamental principles of guanine self-assembly remain relevant. The guanine base itself retains its hydrogen-bonding capabilities. It is plausible that under specific conditions (e.g., in the presence of appropriate templates or cations), these molecules could form novel supramolecular assemblies. For instance, they might form dimeric or other discrete hydrogen-bonded structures. The benzoyl groups could also engage in π-π stacking interactions, further stabilizing any resulting aggregates.

The self-assembly of guanosine derivatives is a powerful tool for the bottom-up fabrication of functional nanomaterials. The design principles for creating such architectures from precursors like 2',3',5'-Tri-O-benzoyl Guanosine involve a careful balance of several factors:

Hydrogen Bonding: The primary driving force for assembly is the specific and directional hydrogen bonding of the guanine bases.

Steric Effects: The size and shape of the protecting groups (in this case, benzoyl groups) can be tuned to control the geometry and stability of the resulting assembly. Bulky groups can be used to favor the formation of discrete assemblies over extended polymers.

Solvent Effects: The choice of solvent is critical, as it can compete for hydrogen bonding sites and influence the solubility of the assembling species.

Cation Templating: The presence of specific cations can template the formation of G-quartets and stabilize the resulting G-quadruplex structures.

By modifying the protecting groups on the ribose sugar, it is possible to create a wide range of guanosine-based building blocks with tailored self-assembly properties. These can be used to construct supramolecular gels, liquid crystals, and other functional materials with applications in areas such as molecular electronics and sensing.

Future Directions and Emerging Research Avenues

Rational Design of Novel Protecting Group Strategies for Enhanced Synthetic Efficiency

One innovative approach involves an O6-tert-butyl/N2-tert-butyloxycarbonyl (tBu/Boc) protection concept for guanosine (B1672433) phosphoramidites. nih.gov This strategy is particularly advantageous for the synthesis of 2'-modified guanosine building blocks, offering a more efficient synthetic route compared to traditional methods that often involve multiple steps and challenging purifications. nih.gov These novel phosphoramidites are designed to be compatible with standard RNA solid-phase synthesis and deprotection protocols, facilitating their integration into existing workflows. nih.gov

Researchers are also investigating alternative protecting groups to enhance solubility and streamline deprotection steps. The tert-butylphenoxyacetyl (tBPAC) group, for instance, has been used to protect the exocyclic amino groups of A, G, and C. atdbio.com The tert-butyl moiety in this group increases the solubility of the monomer in organic solvents, which is beneficial for synthesis. atdbio.com Furthermore, the development of "fast-deprotecting" groups like phenoxyacetyl (PAC) and tBPAC allows for more selective and rapid cleavage under specific conditions, which can be advantageous in complex syntheses. nih.gov The ongoing exploration of these and other novel protecting groups promises to further optimize the synthesis of custom RNA molecules for a wide range of research and therapeutic applications.

Advanced Applications in the Synthesis of Complex Biomacromolecules

The ability to synthesize complex biomacromolecules with high precision is crucial for advancing our understanding of biological processes and for developing new therapeutic agents. 2',3',5'-Tri-O-benzoyl Guanosine serves as a key intermediate in the synthesis of various guanosine analogs that can be incorporated into DNA and RNA strands. nih.gov This allows for the creation of modified oligonucleotides with tailored properties and functionalities.

A significant area of application is in the synthesis of oligonucleotides containing specific cross-linkable tethers. For example, protected phosphoramidites of deoxyguanosine and guanosine derivatives with a thiopropyl tether at the guanine (B1146940) N2 position have been developed. nih.gov These tethers, initially protected as a stable tert-butyl disulfide during synthesis, can be subsequently activated to form disulfide cross-links with proteins or other nucleic acids. nih.gov This technique is invaluable for studying the structure and function of nucleic acid-protein complexes and for designing novel therapeutic agents that can target specific cellular components.

Furthermore, the synthesis of guanosine-rich modified oligonucleotides is being explored for its potential antiproliferative activity. google.com By incorporating modified nucleosides, such as those derived from uridine (B1682114) or cytidine, into guanosine-rich sequences, researchers can create oligonucleotides with enhanced therapeutic properties. google.com The development of these complex biomacromolecules opens up new avenues for drug discovery and personalized medicine.

Development of Chemically Modified Nucleosides for Biophysical and Biochemical Investigations

Chemically modified nucleosides are indispensable tools for probing the structure, function, and dynamics of nucleic acids. The introduction of specific modifications into guanosine can provide unique insights into fundamental biological processes and can also lead to the development of novel therapeutic agents.

One area of active research is the synthesis of guanosine analogs with modified sugars. For instance, 2'-modified guanosine nucleosides have been synthesized and evaluated for their antiviral activity, particularly against the hepatitis C virus (HCV). nih.gov These modifications can influence the conformation of the nucleoside and its ability to be incorporated into viral RNA by the NS5B polymerase, thereby inhibiting viral replication. nih.gov Similarly, the synthesis of acyclic guanosine analogs has been shown to inhibit cellular DNA polymerases with varying potencies, providing a basis for the development of new anticancer and antiviral drugs. acs.orglibretexts.org

The ability to control the folding of DNA and RNA structures is another important application of chemically modified guanosine. By incorporating guanosine analogs with specific conformational preferences, researchers can manipulate the topology of G-quadruplexes, which are four-stranded nucleic acid structures implicated in various cellular processes. researchgate.netnih.gov This control over nucleic acid structure is crucial for designing aptamers and other functional oligonucleotides for therapeutic and diagnostic purposes. nih.gov The ongoing development of novel guanosine analogs will continue to expand our toolkit for investigating and manipulating biological systems. researchgate.netresearchgate.net

Exploration of Supramolecular Self-Assembly Properties for Novel Material Science Applications

The unique self-assembly properties of guanosine and its derivatives have garnered significant interest in the field of material science, particularly for the development of novel biomaterials such as hydrogels. nih.govresearchgate.net Guanosine molecules can self-assemble through Hoogsteen-type hydrogen bonding to form planar G-quartet structures. acs.orgacs.org These G-quartets can then stack on top of each other, stabilized by cations, to form G-quadruplexes, which further assemble into nanofibers that create the hydrogel network. acs.orgnih.gov

A key focus of current research is to enhance the stability and functionality of these guanosine-based hydrogels. One strategy involves the use of binary systems, where a gelator like guanosine is mixed with a non-gelating derivative such as 2',3',5'-tri-O-acetylguanosine (TAcG). nih.govnih.gov This approach has been shown to form very stable hydrogels with tunable properties. nih.gov The inclusion of the more hydrophobic TAcG reduces the driving force for crystallization, leading to improved long-term stability and allowing for the tailoring of the gel's thermomechanical behavior. nih.gov

Researchers are also exploring the use of boronic acid derivatives to further stabilize guanosine hydrogels through the formation of borate (B1201080) esters. nih.gov This chemical cross-linking, combined with the inherent π-π stacking interactions, enhances the stability and printability of the hydrogels, making them suitable for applications like 3D bioprinting of tissue engineering scaffolds. acs.orgnih.gov The ability to create these "smart" biomaterials, which can be responsive to external stimuli, opens up exciting possibilities for controlled drug delivery, regenerative medicine, and the development of advanced sensors and catalysts. nih.govacs.org The continued exploration of the supramolecular self-assembly of guanosine derivatives holds great promise for the creation of a new generation of functional materials with diverse applications. researchgate.netrsc.orgpsu.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.